molecular formula C12H12N2O3 B2490407 6-Nitro-1-propylquinolin-4-one CAS No. 2222512-22-1

6-Nitro-1-propylquinolin-4-one

Cat. No.: B2490407
CAS No.: 2222512-22-1
M. Wt: 232.239
InChI Key: GJMADRVHUQVJTB-UHFFFAOYSA-N
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Description

6-Nitro-1-propylquinolin-4-one is a heterocyclic aromatic compound with the molecular formula C12H12N2O3. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.

Scientific Research Applications

6-Nitro-1-propylquinolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 6-Nitro-1-propylquinolin-4-one can be found in its Material Safety Data Sheet (MSDS) . It’s always important to familiarize oneself with all aspects of safety before using any chemical compound .

Mechanism of Action

Target of Action

6-Nitro-1-propylquinolin-4-one is a derivative of quinolones, a class of compounds known for their antibacterial properties . The primary targets of quinolones are bacterial type II topoisomerases, specifically gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This disrupts the replication process, leading to bacterial cell death . Specific mutations in these enzymes can lead to resistance, weakening the interactions between quinolones and these enzymes .

Biochemical Pathways

The action of quinolones on gyrase and topoisomerase IV affects the DNA supercoiling process, a crucial step in DNA replication . By inhibiting these enzymes, quinolones prevent the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually cell death .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antibacterial agents .

Result of Action

The result of the action of this compound, like other quinolones, is the inhibition of bacterial growth and replication . By targeting essential enzymes involved in DNA replication, it causes DNA damage, leading to cell death . This makes it an effective antibacterial agent .

Action Environment

The action of this compound, as with other quinolones, can be influenced by environmental factors. For instance, the presence of metal ions can affect the activity of quinolones . Additionally, the pH of the environment can influence the ionization state of quinolones, potentially affecting their absorption and distribution . .

Preparation Methods

The synthesis of 6-Nitro-1-propylquinolin-4-one can be achieved through various methods. One common approach involves the nitration of 1-propylquinolin-4-one using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring .

Industrial production methods often involve the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method utilizes microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. Additionally, solvent-free conditions and recyclable catalysts, such as clay or ionic liquids, are employed to minimize environmental impact .

Chemical Reactions Analysis

6-Nitro-1-propylquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4,6-dione derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-amino-1-propylquinolin-4-one.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

6-Nitro-1-propylquinolin-4-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the nitro and propyl groups.

    6-Nitroquinoline: Similar to this compound but without the propyl group.

    1-Propylquinolin-4-one: Lacks the nitro group but has the propyl group at the 1-position.

The presence of both the nitro and propyl groups in this compound enhances its chemical reactivity and potential biological activities compared to its simpler analogs .

Properties

IUPAC Name

6-nitro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMADRVHUQVJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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